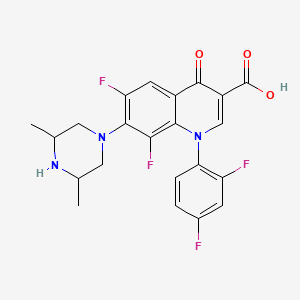
3-(4-bromophenyl)-1H-quinazoline-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-1H-quinazoline-2,4-dithione: is an organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system substituted with a 4-bromophenyl group and two thioketone groups at positions 2 and 4. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-1H-quinazoline-2,4-dithione typically involves the reaction of 4-bromoaniline with carbon disulfide and a suitable base to form the intermediate 4-bromophenyl isothiocyanate. This intermediate is then reacted with anthranilic acid under reflux conditions to yield the desired quinazoline-2,4-dithione derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioketone groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioketone groups can yield the corresponding thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(4-bromophenyl)-1H-quinazoline-2,4-dithione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1H-quinazoline-2,4-dithione involves its interaction with various molecular targets, including enzymes and receptors. The compound’s thioketone groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(4-bromophenyl)-thiazol-2-amine derivatives
Comparison: Compared to these similar compounds, 3-(4-bromophenyl)-1H-quinazoline-2,4-dithione is unique due to the presence of the quinazoline ring system and the thioketone groups. These structural features contribute to its distinct chemical reactivity and biological activity. For instance, the thioketone groups provide additional sites for chemical modification and interaction with biological targets, enhancing its potential as a therapeutic agent.
Properties
CAS No. |
676154-37-3 |
|---|---|
Molecular Formula |
C14H9BrN2S2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) |
InChI Key |
FCGNICFSHPSZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N(C(=S)N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)




![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)



![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)

